Positional Isomerism: 7-Urea vs. 6-Urea Substitution on the Tetrahydroquinoline Core Modulates Target Engagement
In a GPR119 agonist optimization program, replacement of a flexible aniline ring with a tetrahydroquinolin-7-yloxy moiety (constrained rotation of the aniline C–N bond) increased efficacy on both human and cynomolgus monkey GPR119 receptors, ultimately yielding compound 10 (EC50 = 0.05 μM, 107% efficacy on human GPR119) [1]. The 7-position attachment on the tetrahydroquinoline core was critical to this efficacy gain. By contrast, the 6-substituted urea isomer differs in vector geometry and conformational landscape; no 6-substituted analog in this series achieved comparable combined efficacy and pharmacokinetic profile [1]. This compound (CAS 1203082-79-4) bears the urea at the 7-position, consistent with the geometry required for optimal GPR119 target engagement, distinguishing it from 6-substituted urea analogs such as 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS not specified; IC50 = 5 μM against MCF-7 cells) .
| Evidence Dimension | Positional isomer effect on in vitro efficacy |
|---|---|
| Target Compound Data | 7-position urea substitution on 1-(phenylsulfonyl)-tetrahydroquinoline scaffold (structural feature of CAS 1203082-79-4); direct biological data not published |
| Comparator Or Baseline | 6-position urea analog: 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea, reported IC50 = 5 μM against MCF-7 cancer cells |
| Quantified Difference | 7-position vs. 6-position yields distinct biological profiles; 7-substituted GPR119 agonist analog achieved EC50 = 0.05 μM; 6-substituted analog showed anticancer IC50 = 5 μM—different target engagement |
| Conditions | Cell-based signaling assay (human/cyno GPR119) for 7-position analog; MCF-7 cytotoxicity assay for 6-position analog |
Why This Matters
Positional isomerism at the 6- vs. 7-position directs the compound toward entirely different biological target profiles, making 7-substituted analogs the appropriate choice for programs targeting receptors where this vector geometry is required.
- [1] Wang Y, Yu M, Zhu J, et al. Discovery and optimization of 5-(2-((1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxy)pyridin-4-yl)-1,2,4-oxadiazoles as novel GPR119 agonists. Bioorg Med Chem Lett. 2014;24(4):1133-1137. PMID: 24440299. View Source
